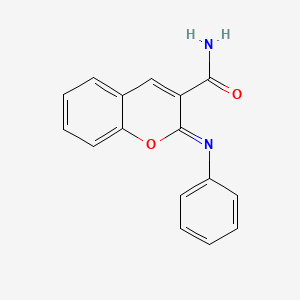

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide

Description

(2Z)-2-(Phenylimino)-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a conjugated chromene ring system, a phenylimino group at position 2, and a carboxamide substituent at position 2. Its synthesis typically involves the reaction of 2-imino-2H-chromene derivatives with aniline under controlled conditions, yielding products with confirmed stereochemistry via 1H-NMR and IR spectroscopy . The compound’s planar structure and electron-rich moieties make it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes like aldo-keto reductase 1B10 (AKR1B10), which is overexpressed in cancers .

Properties

IUPAC Name |

2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-15(19)13-10-11-6-4-5-9-14(11)20-16(13)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQXSADVPNMWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 2-aminochromene with benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques like continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a subject of interest for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in polymer science and nanotechnology are also being explored.

Mechanism of Action

The mechanism of action of (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide derivatives are highly dependent on substituents on the chromene ring and phenylimino group. Below is a detailed comparison with key analogs:

Substitutions on the Chromene Ring

a. 7-Hydroxy Derivatives

- Example: (Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (PHPC, 25) Activity: Acts as a competitive AKR1B10 inhibitor (IC₅₀ = 0.18 µM) with 4-fold selectivity over AKR1B1. The 7-hydroxy group forms hydrogen bonds with catalytic residues Tyr-49 and His-111, critical for inhibition . Modifications: Replacement of the 7-hydroxy group with methoxy or bromo reduces activity, highlighting its indispensability .

b. Halogenated Derivatives

c. Methoxy and Acetylated Derivatives

- Example: (2Z)-N-Acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide Structural Impact: The 8-methoxy group and N-acetyl substitution alter electron density and steric bulk, which may influence binding to hydrophobic enzyme pockets. No explicit activity data are available .

Modifications on the Phenylimino and Carboxamide Groups

a. 4-Methoxy Phenylimino Derivatives

- Example: (Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (25) Role of 4-Methoxy: Enhances inhibitory potency by 2-fold compared to non-substituted analogs. The methoxy group likely engages in van der Waals interactions within the AKR1B10 active site .

b. Benzylamide Substitutions

- Example: 7-Hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (26) Activity: Improved inhibition (IC₅₀ = 0.12 µM) due to the benzylamide moiety’s interaction with Trp-220 in AKR1B10. Demonstrates the importance of carboxamide substituents in optimizing binding .

c. Diethylamino and N-Phenyl Derivatives

- Example: (2Z)-7-(Diethylamino)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide Properties: The diethylamino group increases solubility, while the N-phenyl carboxamide may sterically hinder enzyme binding. Biological activity remains uncharacterized .

Physicochemical Properties

Lipophilicity, a key determinant of bioavailability, varies significantly among analogs. For example:

| Compound | log k (HPLC) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (2Z)-2-(Phenylimino)-chromene-3-carboxamide | 2.1* | 293.3 | None |

| PHPC (25 ) | 1.8* | 377.4 | 7-hydroxy, 4-methoxy |

| Dibromo derivative | 3.5* | 422.08 | 6,8-dibromo |

| Benzylamide (26 ) | 2.9* | 433.5 | 7-hydroxy, benzylamide |

*Estimated from similar compounds in .

Biological Activity

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chromene core with an imine functional group and a carboxamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 270.30 g/mol. The unique structure contributes to its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.

- Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties, which may help mitigate oxidative stress-related cell damage.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in cancer progression .

- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study conducted by Edraki et al. (2016) evaluated various derivatives of chromene compounds for cytotoxic effects against cancer cell lines. Results indicated that modifications to the phenyl group significantly enhanced anticancer activity through improved binding affinity to target proteins .

- Anti-inflammatory Study : Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential as an anti-inflammatory agent.

- Molecular Docking Studies : Molecular docking analyses revealed critical interactions between the compound and target proteins involved in cancer metabolism, suggesting pathways for further drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide | CHNO | Similar structure; enhanced biological activity |

| (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide | CHNO | Contains methoxy group; altered solubility |

| 4-(1H-benzimidazol-2-yl)phenyl derivatives | Varies | Incorporates benzimidazole; enhanced pharmacological properties |

The presence of different functional groups significantly impacts the biological activity and specificity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.